molecular formula C5H3NS B12311562 3-Ethynyl-1,2-thiazole

3-Ethynyl-1,2-thiazole

Cat. No.: B12311562
M. Wt: 109.15 g/mol
InChI Key: RQBCFQUDOBTEKZ-UHFFFAOYSA-N
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Description

3-Ethynyl-1,2-thiazole is a heterocyclic organic compound that features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1,2-thiazole typically involves the reaction of ethynyl derivatives with thiazole precursors. One common method is the cyclization of ethynylthiourea with α-haloketones under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1,2-thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Bromine, chlorine; in solvents like chloroform or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

3-Ethynyl-1,2-thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials with unique electronic and optical properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties. It is also studied for its role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects. It is a candidate for drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals. Its unique chemical properties make it valuable in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1,2-thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, affecting their function. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation. By interacting with key proteins and enzymes, it can influence cellular processes and exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Thiazole: A parent compound with a similar structure but lacks the ethynyl group. It is widely used in medicinal chemistry and has diverse biological activities.

    1,2,4-Triazole: Another heterocyclic compound with three nitrogen atoms in the ring. It is known for its antiviral and antifungal properties.

    Indole: A heterocyclic compound with a benzene ring fused to a pyrrole ring. It has significant biological and pharmacological importance.

Uniqueness of 3-Ethynyl-1,2-thiazole

This compound stands out due to its unique ethynyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for the formation of various derivatives with enhanced properties, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C5H3NS

Molecular Weight

109.15 g/mol

IUPAC Name

3-ethynyl-1,2-thiazole

InChI

InChI=1S/C5H3NS/c1-2-5-3-4-7-6-5/h1,3-4H

InChI Key

RQBCFQUDOBTEKZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1=NSC=C1

Origin of Product

United States

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